2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid
Overview
Description
2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid, also known by its IUPAC name, is a chemical compound that belongs to the class of benzoic acids . It has a molecular weight of 286.3224 and a molecular formula of C17H18O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O . This indicates the presence of two methoxy groups, a phenyl group, and a carboxylic acid group in the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.3224 and a molecular formula of C17H18O4 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Chemical Studies and Synthesis Techniques
- 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid has been a subject in quantum chemical studies, particularly in the investigation of the dissociation of substituted benzoic acids and their derivatives. These studies explore the enthalpies of combustion and chemical shift data related to benzoic acids, which are crucial for understanding their chemical behavior and potential applications in synthesis processes (Sainsbury, 1975).
- This compound has also been used in the synthesis of various analogues and intermediates, demonstrating its versatility in organic chemistry. For instance, it has been employed in the synthesis of O-desmethylangolensin analogues, indicating its potential use in the creation of complex organic compounds (Hong & Lee, 2014).
Potential Medical Applications
- Research indicates that certain derivatives of benzoic acid, including compounds similar to this compound, have shown potential in medical applications. For example, related compounds have been studied for their inhibitory activity against mammalian ribonucleotide reductase, exhibiting antineoplastic activity in leukemia-bearing mice (Sainsbury, 1975).
Pharmacological Research
- In pharmacological studies, derivatives of benzoic acid have been evaluated for their binding at insulin-releasing receptor sites of pancreatic beta cells, suggesting their potential role in the development of hypoglycemic drugs (Brown & Foubister, 1984). This demonstrates the relevance of these compounds in designing drugs for conditions like diabetes.
Structural and Molecular Analysis
- Structural investigation and analysis of benzoic acid derivatives, including those similar to this compound, have been conducted to understand their molecular properties and potential applications in material science and molecular engineering (Venkatesan et al., 2016).
Mechanism of Action
Target of Action
Similar compounds like benzoic acid derivatives are known to have a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of xenobiotics .
Pharmacokinetics
Similar compounds like benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid . These properties could impact the bioavailability of MFCD12546722.
Result of Action
Similar compounds like benzoic acid derivatives are known to have various biological effects, including antimicrobial activity .
Properties
IUPAC Name |
2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBKBJJVBZXOPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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